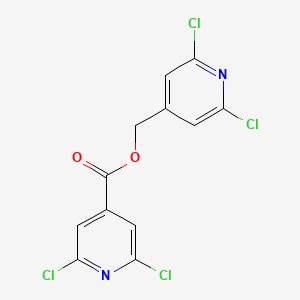
2-Chlorofuran
Descripción general
Descripción
2-Chlorofuran is an organic compound with the molecular formula C4H3ClO. It is a derivative of furan, where one hydrogen atom is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Aplicaciones Científicas De Investigación
2-Chlorofuran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chlorofuran can be synthesized through several methods. One common method involves the chlorination of furan using chlorine gas in the presence of a catalyst. Another method involves the reaction of furan with sulfuryl chloride (SO2Cl2) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of furan using chlorine gas. The reaction is carried out in a reactor where furan is exposed to chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3). The reaction is exothermic and requires careful control of temperature and pressure to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: this compound can be oxidized to form this compound-3-one using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form 2-chlorotetrahydrofuran using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide (NaOH), at room temperature.
Oxidation Reactions: Conducted using oxidizing agents like potassium permanganate (KMnO4) in an aqueous medium.
Reduction Reactions: Performed using reducing agents like lithium aluminum hydride (LiAlH4) in an inert solvent like diethyl ether.
Major Products Formed:
Substitution Reactions: Products include hydroxylated or aminated furans.
Oxidation Reactions: Products include this compound-3-one.
Reduction Reactions: Products include 2-chlorotetrahydrofuran.
Mecanismo De Acción
The mechanism of action of 2-Chlorofuran involves its interaction with various molecular targets. The chlorine atom in the compound makes it reactive towards nucleophiles, allowing it to participate in substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products with different chemical properties .
Comparación Con Compuestos Similares
2-Bromofuran: Similar to 2-Chlorofuran but with a bromine atom instead of chlorine.
2-Iodofuran: Similar to this compound but with an iodine atom instead of chlorine.
2-Fluorofuran: Similar to this compound but with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific reactivity and the presence of a chlorine atom, which influences its chemical behavior. Compared to its bromine, iodine, and fluorine counterparts, this compound exhibits different reactivity patterns and is used in distinct applications .
Propiedades
IUPAC Name |
2-chlorofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO/c5-4-2-1-3-6-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMYHWBQQONPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185728 | |
| Record name | 2-Chlorofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3187-94-8 | |
| Record name | 2-Chlorofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Tetrakis(2-furyl)methane and how is 2-Chlorofuran utilized in this process?
A1: Tetrakis(2-furyl)methane is a novel compound with potential applications in various fields. [] The synthesis of this compound utilizes aromatic nucleophilic substitution on this compound as a key reaction step. [] This highlights the utility of this compound as a versatile building block in organic synthesis, particularly for creating molecules with multiple furan rings.
Q2: How does the structure of this compound lend itself to computational modeling and what specific insights have been gained from such studies?
A2: The relatively simple structure of this compound, with its defined aromatic ring and chlorine substituent, makes it amenable to accurate computational modeling. [] Researchers have successfully incorporated this compound parameters into the transferable potentials for phase equilibria (TraPPE-EH) force field. [] This has allowed for the prediction of various physical properties like vapor-liquid coexistence curves, critical temperatures, and densities with impressive accuracy. [] Such computational studies provide valuable insights into the behavior of this compound in different phases and mixtures.
Q3: How does the chlorine atom in this compound influence its reactivity and what implications does this have for its use in organic synthesis?
A4: The chlorine atom in this compound acts as an electron-withdrawing group, influencing the electron density distribution within the furan ring. [, ] This makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack, facilitating reactions like the aromatic nucleophilic substitution observed in the synthesis of Tetrakis(2-furyl)methane. [] Understanding this reactivity pattern is crucial for designing synthetic strategies that utilize this compound as a building block.
Q4: Beyond its use in synthesizing complex molecules, what other applications might this compound have?
A5: The successful incorporation of this compound into the TraPPE-EH force field opens doors for its use in simulating complex chemical systems. [] This could involve predicting the behavior of this compound in various solvents, understanding its interactions with other molecules, or even designing novel materials with tailored properties. Furthermore, its structural similarity to other heterocyclic compounds suggests potential applications in areas like materials science, where such compounds are often used in polymers and electronic materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


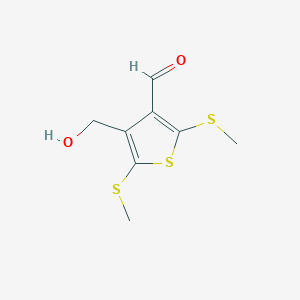
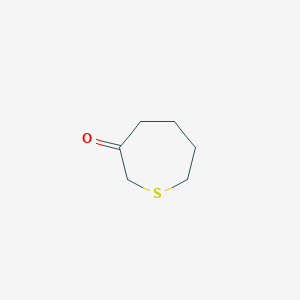

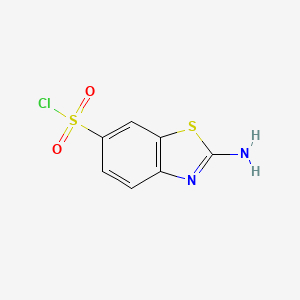
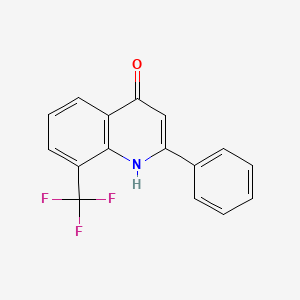
![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)
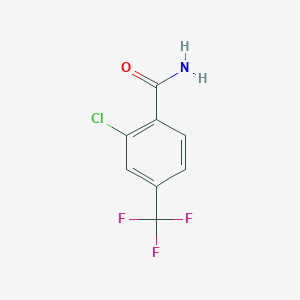
![5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole](/img/structure/B3031338.png)
![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)



